Cas no 2580225-93-8 (2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide)

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide structure
2580225-93-8 structure
Product Name:2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide
CAS No:2580225-93-8
MF:C6H4ClF3N2O2S
MW:260.621369361877
CID:5660832
PubChem ID:165890073
Update Time:2025-10-18

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-27733571
    • 2580225-93-8
    • 2-chloro-4-(trifluoromethyl)pyridine-3-sulfonamide
    • 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide
    • Inchi: 1S/C6H4ClF3N2O2S/c7-5-4(15(11,13)14)3(1-2-12-5)6(8,9)10/h1-2H,(H2,11,13,14)
    • InChI Key: BQULJZDWWHHLAG-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C=CN=1)C(F)(F)F)S(N)(=O)=O

Computed Properties

  • Exact Mass: 259.9634107g/mol
  • Monoisotopic Mass: 259.9634107g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 326
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 81.4Ų

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Additional information on 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide

Introduction to 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide (CAS No. 2580225-93-8)

2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 2580225-93-8, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine sulfonamide class, a group of molecules known for their diverse biological activities and potential applications in drug development. The structural features of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide, including the presence of a chloro substituent, a trifluoromethyl group, and a sulfonamide moiety, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The significance of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide lies in its utility as a building block for more complex molecules. The trifluoromethyl group, in particular, is a key feature that enhances the metabolic stability and lipophilicity of derivatives, which are critical factors in drug design. Additionally, the sulfonamide group is known to improve water solubility and binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.

In recent years, there has been growing interest in the development of novel sulfonamides as therapeutic agents. Research has demonstrated that sulfonamides can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide has been explored in several preclinical studies as a precursor for synthesizing potential drug candidates. Its ability to undergo further functionalization allows researchers to tailor its properties for specific applications.

One of the most compelling aspects of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. By modifying the structure of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide, scientists have been able to develop compounds that selectively inhibit aberrant kinase activity, thereby offering new therapeutic strategies.

The chloro substituent in 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide also contributes to its reactivity, allowing for further chemical transformations such as nucleophilic substitution reactions. This property makes it a versatile intermediate for constructing more complex molecular architectures. Researchers have leveraged this reactivity to develop novel heterocycles with enhanced biological activity.

Recent advancements in computational chemistry have further accelerated the discovery process involving 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide. Molecular modeling techniques have enabled researchers to predict the binding modes of this compound with biological targets, facilitating the design of more effective derivatives. These computational approaches have complemented traditional experimental methods, leading to faster and more efficient drug discovery pipelines.

The agrochemical industry has also recognized the potential of 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide as a precursor for developing novel pesticides. Sulfonamides have shown promise as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants and fungi. By incorporating structural elements like the trifluoromethyl group, chemists have been able to enhance the efficacy and selectivity of these agrochemicals.

In conclusion, 2-Chloro-4-(trifluoromethyl)pyridine-3-sulfonamide (CAS No. 2580225-93-8) is a multifaceted compound with significant applications in pharmaceutical and agrochemical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules. As research continues to uncover new applications for this compound, its importance in drug discovery and agricultural science is likely to grow even further.

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